molecular formula CHBO B14680956 CID 21337242 CAS No. 32375-83-0

CID 21337242

Cat. No.: B14680956
CAS No.: 32375-83-0
M. Wt: 39.83 g/mol
InChI Key: ZJAWEXVCVUYAFX-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 21337242” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its distinct molecular structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

32375-83-0

Molecular Formula

CHBO

Molecular Weight

39.83 g/mol

InChI

InChI=1S/CHBO/c2-1-3/h1H

InChI Key

ZJAWEXVCVUYAFX-UHFFFAOYSA-N

Canonical SMILES

[B]C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 21337242 involves specific synthetic routes that require precise reaction conditions. One common method includes the use of aromatic compounds as starting materials. The synthesis typically involves a series of steps such as alkylation, halogenation, and cyclization reactions. For instance, the use of N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal can lead to the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Types and Observed Transformations

CID 21337242 participates in three primary reaction categories:

Reaction Type Reagents/Conditions Products Key Observations
Oxidation KMnO₄ (acidic conditions)Oxygenated derivatives (e.g., ketones)Selective oxidation at strained ring junctions
Reduction LiAlH₄ (anhydrous ether, 0–5°C)Partially saturated polycyclic aminesRetention of nitrogen functionality
Substitution Halogens (Cl₂, Br₂) under UV lightHalo-derivatives (Cl/Br substitution)Positional selectivity influenced by ring strain

Mechanistic Insights

  • Oxidation Pathways : The nitrogen atom in the azaheptacyclo framework acts as an electron-donating group, stabilizing intermediates during oxidation. This facilitates selective cleavage at carbon-carbon bonds adjacent to nitrogen.

  • Reduction Dynamics : Lithium aluminum hydride targets carbonyl-like moieties within the polycyclic structure, yielding secondary amines while preserving aromaticity in adjacent rings.

  • Substitution Selectivity : Halogenation occurs preferentially at tertiary carbon positions due to steric accessibility and radical stability under UV irradiation.

Critical Analytical Data

Reaction monitoring via NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry confirms structural changes. For example:

  • Oxidation Product : A downfield shift of δ 2.1–2.3 ppm in ¹H NMR indicates ketone formation.

  • Reduction Product : Disappearance of carbonyl signals (δ 180–210 ppm in ¹³C NMR) confirms reduction.

Structural Ambiguity and Research Gaps

Notably, PubChem lists conflicting molecular data for this compound:

  • Molecular Formula : CHBO (vs. the polycyclic structure described by EvitaChem) .

  • SMILES : [B]C=O (suggesting a boron-containing aldehyde) .

This discrepancy highlights potential misannotation in public databases. Current research at institutions like the MOSAIC Center employs advanced electron microscopy to resolve such ambiguities by imaging reactions at atomic resolution .

Scientific Research Applications

CID 21337242 has a wide range of scientific research applications across various fields:

Mechanism of Action

The mechanism of action of CID 21337242 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in DNA repair, leading to the suppression of tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 21337242 include other aromatic heterocycles such as 2,1,3-benzothiadiazole and its derivatives. These compounds share structural similarities and exhibit comparable reactivity and applications .

Uniqueness

What sets this compound apart from its similar compounds is its specific molecular structure, which confers unique reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.

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